Biochemical Potency and IRAK1/IRAK4 Selectivity of JH-X-119-01 Hydrochloride Versus Dual Inhibitors
JH-X-119-01 hydrochloride inhibits IRAK1 with an apparent IC50 of 9 nM in a biochemical assay. In contrast, the commonly used dual IRAK1/4 inhibitor (IRAK-1-4 Inhibitor I) exhibits IC50 values of 200 nM for IRAK1 and 300 nM for IRAK4, demonstrating 22-fold lower potency against IRAK1 and substantial off-target activity against IRAK4 [1]. At concentrations up to 10 μM, JH-X-119-01 shows no detectable inhibition of IRAK4 (>1,100-fold selectivity window), whereas the dual inhibitor potently inhibits both kinases [2].
| Evidence Dimension | IRAK1 inhibitory potency (IC50) and IRAK4 selectivity |
|---|---|
| Target Compound Data | IC50 = 9 nM for IRAK1; no IRAK4 inhibition up to 10 μM |
| Comparator Or Baseline | IRAK-1-4 Inhibitor I: IC50 = 200 nM for IRAK1, 300 nM for IRAK4 |
| Quantified Difference | JH-X-119-01 is 22-fold more potent against IRAK1 and exhibits >1,100-fold selectivity over IRAK4, whereas the comparator is a non-selective dual inhibitor. |
| Conditions | Biochemical kinase activity assay (cell-free) |
Why This Matters
This selectivity profile ensures that IRAK4-mediated signaling remains intact, which is critical for preserving innate immune functions while specifically interrogating IRAK1-dependent pathways.
- [1] Hatcher JM, Yang G, Wang L, Ficarro SB, Buhrlage S, Wu H, Marto JA, Treon SP, Gray NS. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma. ACS Med Chem Lett. 2020 Oct 9;11(11):2238-2243. View Source
- [2] Pan B, Gao J, Chen W, Liu C, Shang L, Xu M, Fu C, Zhu S, Niu M, Xu K. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice. Int Immunopharmacol. 2020 Aug;85:106597. View Source
